

physicochemical properties of 1-Methyl-1H-imidazo[4,5-b]pyridine

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazo[4,5-b]pyridine

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An In-depth Technical Guide to the Physicochemical Properties of **1-Methyl-1H-imidazo[4,5-b]pyridine**

Introduction

1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound belonging to the imidazopyridine class of molecules. Structurally analogous to purines, this scaffold is a subject of significant interest in medicinal chemistry and drug discovery.[1][2] The fusion of an imidazole ring with a pyridine moiety creates a versatile pharmacophore that has been incorporated into a wide array of biologically active agents.[3][4] Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer agents, kinase inhibitors, antihistamines, and mitochondrial uncouplers.[1][5][6] The introduction of a methyl group at the N1-position is noted to enhance the bioactivity of the parent compound in some cases.[7] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of **1-Methyl-1H-imidazo[4,5-b]pyridine** are summarized below. These properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

Property	Value	Reference
IUPAC Name	1-methylimidazo[4,5-b]pyridine	[8]
CAS Number	39998-52-2	[8]
Molecular Formula	C ₇ H ₇ N ₃	[8]
Molecular Weight	133.15 g/mol	[8]
Canonical SMILES	CN1C=NC2=C1C=CN=C2	[8]
InChIKey	KRHZROBTVNDYNW-UHFFFAOYSA-N	[8]
Computed LogP	0.7	[8]
pKa	Data available in IUPAC Digitized Dataset	[8]
Hydrogen Bond Donors	0	[8]
Hydrogen Bond Acceptors	3	[8]
Rotatable Bond Count	0	[8]

Experimental Protocols

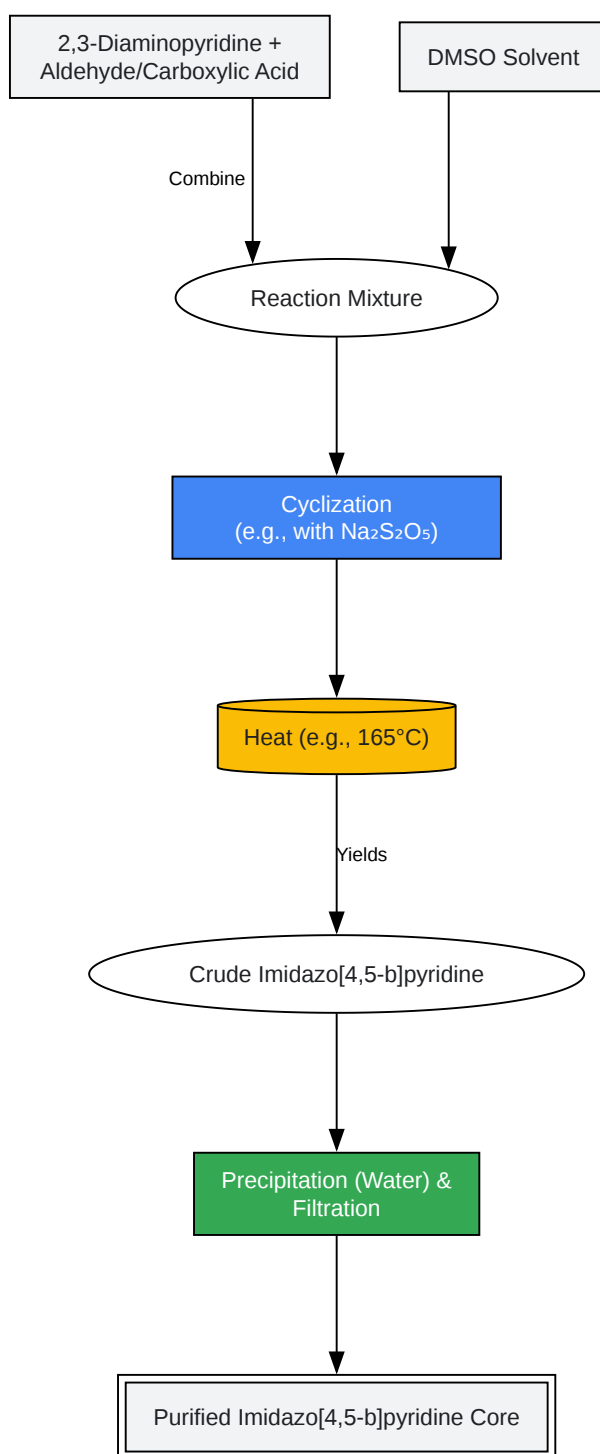
The synthesis of **1-Methyl-1H-imidazo[4,5-b]pyridine** and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted diaminopyridine followed by alkylation.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A prevalent method for constructing the imidazo[4,5-b]pyridine scaffold involves the condensation and cyclization of 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[9][10]

- **Reaction Setup:** Equimolar amounts of a 2,3-diaminopyridine and a selected benzaldehyde derivative are combined in a solvent such as dimethyl sulfoxide (DMSO).[9]

- Cyclization Agent: Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) is added to the mixture to facilitate the cyclocondensation reaction.[\[9\]](#)
- Heating: The reaction mixture is heated, typically to around 165 °C, for a short duration (e.g., 15 minutes) to drive the reaction to completion.[\[9\]](#)
- Work-up: After cooling to room temperature, the product is precipitated by the addition of excess water and collected by filtration.[\[9\]](#)



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Caption: General workflow for the synthesis of the imidazo[4,5-b]pyridine core.

N-Methylation Protocol

To obtain the target compound, **1-Methyl-1H-imidazo[4,5-b]pyridine**, the synthesized core undergoes N-alkylation.

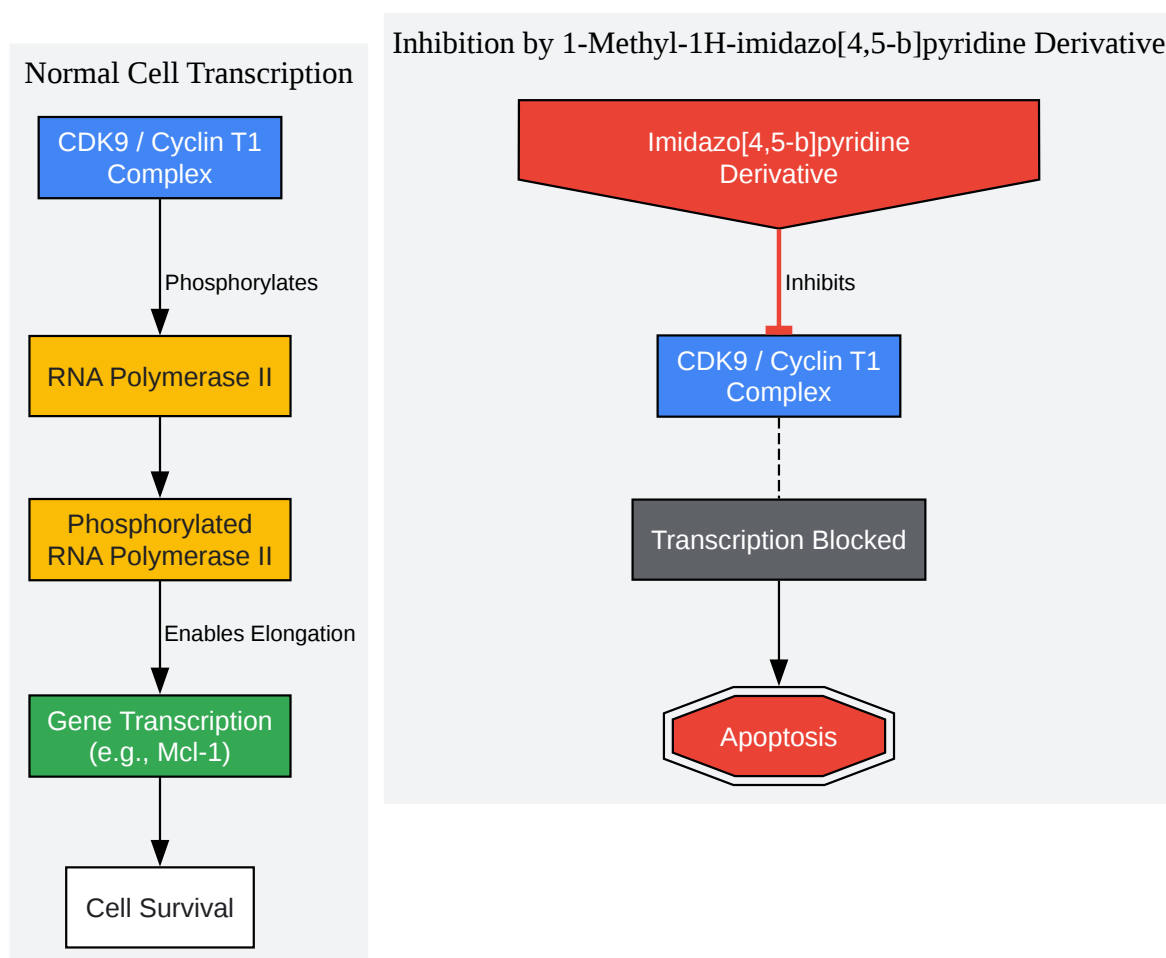
- **Reactants:** The parent imidazo[4,5-b]pyridine is dissolved in a suitable solvent like dimethylformamide (DMF).^[9]
- **Base and Alkylating Agent:** A base, such as sodium hydride (NaH), is added to deprotonate the imidazole nitrogen, followed by the addition of an alkylating agent like methyl iodide (CH₃I).^[9]
- **Reaction Conditions:** The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- **Purification:** The final product is isolated and purified using standard techniques such as column chromatography. The alkylation is often not selective and can result in different mono- and polyalkylated products, necessitating careful purification.^[9]

Biological Activity and Mechanisms of Action

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a variety of diseases.^[1] Its structural similarity to endogenous purines allows it to interact with a range of biological targets, including protein kinases.^{[1][3]}

Anticancer Activity: CDK9 Inhibition

Certain derivatives of imidazo[4,5-b]pyridine have been identified as potent anticancer agents that function by inhibiting Cyclin-Dependent Kinase 9 (CDK9).^[11] CDK9, in complex with Cyclin T1, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the transition from transcription initiation to productive elongation. In many cancers, there is an over-reliance on the transcription of anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can prevent the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in malignant cells.^[11]



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Caption: Mechanism of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

Other Therapeutic Applications

- **Metabolic Diseases:** Novel imidazo[4,5-b]pyridine derivatives have been developed as mitochondrial uncouplers to treat metabolic dysfunction-associated steatohepatitis (MASH). These compounds increase mitochondrial respiration in a controlled manner, which can help reduce liver triglyceride levels.[6]

- Inflammation and CNS Disorders: The scaffold has been investigated for its anti-inflammatory properties and as a GABAA receptor positive allosteric modulator, indicating potential applications in treating inflammatory conditions and central nervous system disorders.[3][4]
- Antimicrobial and Antiviral Agents: Various substituted imidazo[4,5-b]pyridines have shown moderate to good activity against microbial and tubercular strains, as well as certain viruses like the Respiratory Syncytial Virus (RSV).[9][12]

Conclusion

1-Methyl-1H-imidazo[4,5-b]pyridine is a foundational structure in the development of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for chemical library synthesis. The diverse biological activities associated with this scaffold, from kinase inhibition in oncology to mitochondrial uncoupling in metabolic diseases, underscore its importance and potential in modern drug discovery. Further exploration of structure-activity relationships within this chemical class promises to yield novel candidates for a wide range of challenging diseases.

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